molecular formula C19H20FN7 B12246915 2-Cyclopropyl-5-fluoro-4-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

2-Cyclopropyl-5-fluoro-4-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

Cat. No.: B12246915
M. Wt: 365.4 g/mol
InChI Key: PUJVGPMUGQLVCU-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5-fluoro-4-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is notable for its unique structure, which includes a cyclopropyl group, a fluorine atom, and a pyrido[2,3-d]pyrimidin-4-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-5-fluoro-4-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine typically involves multi-step organic reactions. One common method includes the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures . Another approach involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. For example, the use of dicationic molten salts as catalysts has been documented to facilitate the synthesis of pyrido[2,3-d]pyrimidine derivatives with high efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-5-fluoro-4-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include m-CPBA for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or xylene .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA results in the formation of sulfoxides, while reduction with hydrogen gas can lead to the formation of reduced derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5-fluoro-4-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine involves its interaction with molecular targets such as protein kinases. By inhibiting these enzymes, the compound can disrupt cellular signaling pathways that are essential for cancer cell growth and proliferation . This inhibition leads to the induction of apoptosis and cell cycle arrest in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-5-fluoro-4-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is unique due to its specific combination of functional groups and its potent inhibitory effects on protein kinases. This makes it a valuable compound for further research and development in medicinal chemistry and pharmaceuticals .

Properties

Molecular Formula

C19H20FN7

Molecular Weight

365.4 g/mol

IUPAC Name

4-[4-(2-cyclopropyl-5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrido[2,3-d]pyrimidine

InChI

InChI=1S/C19H20FN7/c1-12-15(20)19(25-16(24-12)13-4-5-13)27-9-7-26(8-10-27)18-14-3-2-6-21-17(14)22-11-23-18/h2-3,6,11,13H,4-5,7-10H2,1H3

InChI Key

PUJVGPMUGQLVCU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC=NC5=C4C=CC=N5)F

Origin of Product

United States

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